N4-Desmethyl-N5-methyl wyosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

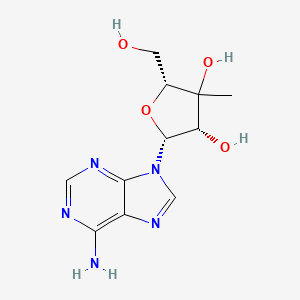

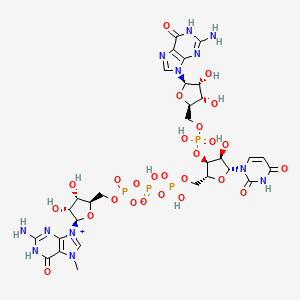

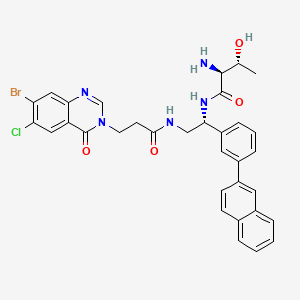

N4-Desmethyl-N5-methyl wyosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has been studied for its immunostimulatory activity, particularly its ability to induce type I interferons, which have antiviral effects .

Preparation Methods

The synthesis of N4-Desmethyl-N5-methyl wyosine involves several steps. Typically, it starts with the modification of guanosine. The synthetic route includes methylation and demethylation reactions under specific conditions to achieve the desired structure.

Chemical Reactions Analysis

N4-Desmethyl-N5-methyl wyosine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

Scientific Research Applications

N4-Desmethyl-N5-methyl wyosine has several scientific research applications:

Chemistry: It is used as a model compound to study nucleoside analogues and their reactions.

Biology: Its immunostimulatory activity makes it a valuable tool for studying immune responses and antiviral mechanisms.

Medicine: Research into its antiviral properties suggests potential therapeutic applications for viral infections.

Mechanism of Action

The mechanism by which N4-Desmethyl-N5-methyl wyosine exerts its effects involves the activation of Toll-like receptor 7 (TLR7). This receptor is part of the immune system and recognizes specific molecular patterns associated with pathogens. Activation of TLR7 by this compound leads to the production of type I interferons, which have antiviral effects and stimulate the immune response .

Comparison with Similar Compounds

N4-Desmethyl-N5-methyl wyosine is unique among guanosine analogues due to its specific modifications. Similar compounds include:

Guanosine: The parent compound, which is a natural nucleoside.

N4-Desmethyl wyosine: Another modified guanosine with different functional groups.

Properties

Molecular Formula |

C14H17N5O5 |

|---|---|

Molecular Weight |

335.32 g/mol |

IUPAC Name |

3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C14H17N5O5/c1-6-3-18-12(23)8-11(16-14(18)17(6)2)19(5-15-8)13-10(22)9(21)7(4-20)24-13/h3,5,7,9-10,13,20-22H,4H2,1-2H3/t7-,9?,10+,13-/m1/s1 |

InChI Key |

JGNLFTJGRISREV-CXOKJZQJSA-N |

Isomeric SMILES |

CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

Canonical SMILES |

CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)